Home > Products > Screening Compounds P116573 > 1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide - 2098457-92-0

1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Catalog Number: EVT-1721768
CAS Number: 2098457-92-0
Molecular Formula: C26H27N5O4
Molecular Weight: 473.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide)

Compound Description: Apixaban is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa [, ]. It is used for the prevention and treatment of venous thromboembolism, including deep vein thrombosis and pulmonary embolism. Apixaban exerts its anticoagulant effect by selectively inhibiting the active site of factor Xa, thereby preventing the conversion of prothrombin to thrombin [, ].

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-1(2H)pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Compound Description: This compound is a potent factor Xa inhibitor structurally related to apixaban and the target compound []. Like apixaban, it is investigated for its potential use in treating thromboembolic diseases.

1-(3-chlorophenyl)-7-oxo-6-[4-(2-oxo-1(2H)pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Compound Description: This compound represents another factor Xa inhibitor with structural similarities to apixaban []. It has demonstrated efficacy in preclinical models of thromboembolic disease.

Relevance: While the specific structure of razaxaban is not provided in the paper, the authors mention that it served as a lead compound for developing apixaban []. The modifications made to razaxaban to obtain apixaban focused on eliminating the hydrolysable carboxamido linker. Based on this information, it is likely that razaxaban shared some structural features with apixaban and the target compound, 1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, particularly in the region of the factor Xa binding site.

1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Compound Description: This compound serves as a crucial intermediate in the multi-step synthesis of apixaban []. Its X-ray powder diffraction data are reported in the literature, confirming its structure and purity.

Overview

1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, commonly known as apixaban, is a synthetic compound that serves as an anticoagulant. It is primarily utilized in the prevention and treatment of thromboembolic disorders. The compound is classified under the category of factor Xa inhibitors, which play a crucial role in the coagulation cascade by inhibiting the activity of factor Xa, thus preventing thrombus formation.

Source

Apixaban was developed as a follow-on compound to razaxaban and has been extensively studied for its pharmacological properties. The compound's synthesis and biological activity were detailed in various studies, highlighting its efficacy and selectivity as a factor Xa inhibitor .

Classification
  • Chemical Class: Pyrazolo[3,4-c]pyridine derivatives
  • Drug Class: Anticoagulants (specifically factor Xa inhibitors)
  • CAS Number: 2098457-92-0
  • Molecular Formula: C25H24N4O5
  • Molecular Weight: 460.48 g/mol .
Synthesis Analysis

Methods

The synthesis of apixaban involves multiple steps that include the formation of key intermediates and cyclization reactions to construct the bicyclic structure. The process typically begins with the preparation of a substituted phenyl compound, followed by the introduction of the piperidine moiety.

Technical Details

  1. Starting Materials: The synthesis utilizes various aromatic compounds and piperidine derivatives.
  2. Key Reactions:
    • Formation of carboxamide linkages.
    • Cyclization to form the pyrazolo[3,4-c]pyridine core.
    • Introduction of functional groups such as methoxy and oxo substituents.

The detailed synthetic pathway can be found in patents and scientific literature .

Molecular Structure Analysis

Structure

The molecular structure of apixaban features a complex arrangement that includes:

  • A pyrazolo[3,4-c]pyridine ring system.
  • Multiple aromatic rings contributing to its pharmacophore.
  • Functional groups such as methoxy and carboxamide.

Data

  • SMILES Notation: COc1ccc(cc1)n2nc(C(=O)O)c3CCN(C(=O)c23)c4ccc(cc4)N5CCCCC5=O
  • InChI: InChI=1S/C25H24N4O5/c1-34-19-11-9-18(10-12-19)29-23-20(22(26-29)25(32)33)13-15-28(24(23)31)17-7-5-16(6-8-17)27-14-3-2-4-21(27)30/h5-12H,2-4,13-15H2,1H3,(H,32,33) .
Chemical Reactions Analysis

Reactions

Apixaban undergoes various chemical reactions that are significant for its biological activity:

  1. Hydrolysis: The carboxamide bond can be hydrolyzed under physiological conditions.
  2. Metabolism: The compound is metabolized primarily in the liver through cytochrome P450 enzymes.

Technical Details

The stability of apixaban is critical for its efficacy as an anticoagulant. Studies have shown that modifications to its structure can enhance its metabolic stability and bioavailability .

Mechanism of Action

Apixaban acts by selectively inhibiting factor Xa, an essential enzyme in the coagulation cascade. By binding to factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.

Process

  1. Binding Affinity: Apixaban exhibits high binding affinity for factor Xa.
  2. Inhibition: The inhibition leads to decreased thrombin generation and platelet activation.

Data from pharmacological studies indicate that apixaban has a favorable pharmacokinetic profile with good oral bioavailability .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically presented as a crystalline solid.
  2. Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  1. Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  2. Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Relevant analyses have been conducted to determine these properties during drug development phases .

Applications

Apixaban is primarily used in clinical settings for:

  1. Prevention of Stroke: In patients with non-valvular atrial fibrillation.
  2. Treatment of Venous Thromboembolism: Including deep vein thrombosis and pulmonary embolism.
  3. Postoperative Prophylaxis: Following hip or knee replacement surgeries.

Its development reflects significant advancements in anticoagulant therapy, providing patients with effective options for managing thromboembolic risks .

Properties

CAS Number

2098457-92-0

Product Name

1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

IUPAC Name

1-(4-methoxyphenyl)-6-[4-(2-methyl-6-oxopiperidin-1-yl)phenyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

Molecular Formula

C26H27N5O4

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C26H27N5O4/c1-16-4-3-5-22(32)30(16)18-8-6-17(7-9-18)29-15-14-21-23(25(27)33)28-31(24(21)26(29)34)19-10-12-20(35-2)13-11-19/h6-13,16H,3-5,14-15H2,1-2H3,(H2,27,33)

InChI Key

BDNVCXVQYXUHCR-UHFFFAOYSA-N

SMILES

CC1CCCC(=O)N1C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OC

Canonical SMILES

CC1CCCC(=O)N1C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.